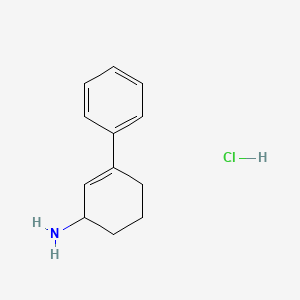
3-phenylcyclohex-2-en-1-amine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenylcyclohex-2-en-1-amine Hydrochloride is an organic compound with a unique structure that includes a phenyl group attached to a cyclohexene ring with an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylcyclohex-2-en-1-amine Hydrochloride typically involves the reduction of 3-phenylcyclohex-2-en-1-one followed by amination. The reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-phenylcyclohex-2-en-1-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated amines using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: More saturated amines.
Substitution: Compounds with different functional groups replacing the amine.
Applications De Recherche Scientifique
3-phenylcyclohex-2-en-1-amine Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-phenylcyclohex-2-en-1-amine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-phenylcyclohex-2-en-1-one: A precursor in the synthesis of 3-phenylcyclohex-2-en-1-amine Hydrochloride.
3-aminocyclohex-2-en-1-one: Another compound with a similar structure but different functional groups
Uniqueness
This compound is unique due to its specific combination of a phenyl group, cyclohexene ring, and amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
114506-94-4 |
|---|---|
Formule moléculaire |
C12H16ClN |
Poids moléculaire |
209.71 g/mol |
Nom IUPAC |
3-phenylcyclohex-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10;/h1-3,5-6,9,12H,4,7-8,13H2;1H |
Clé InChI |
UTXUMZJWQPXPPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C=C(C1)C2=CC=CC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


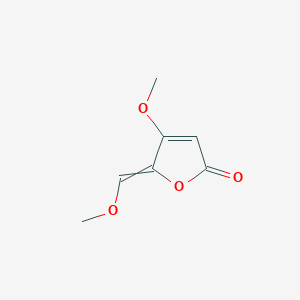
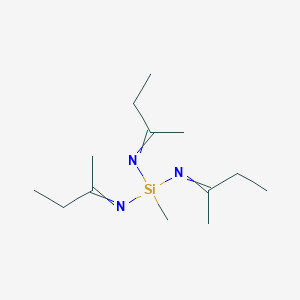
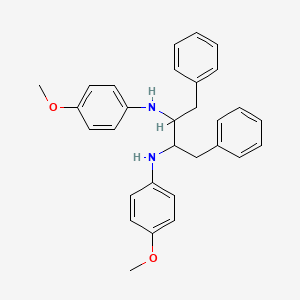
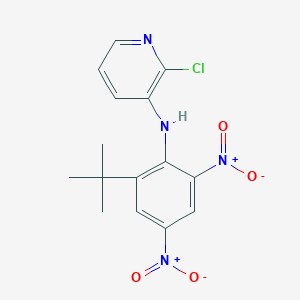
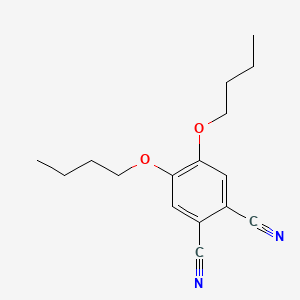

silane](/img/structure/B14313442.png)
![N,N-Bis[(trifluoromethyl)sulfanyl]methanamine](/img/structure/B14313443.png)
![4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine](/img/structure/B14313448.png)
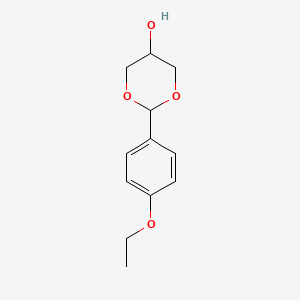
![Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]-](/img/structure/B14313453.png)
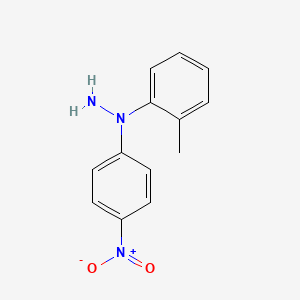
![4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile](/img/structure/B14313460.png)

